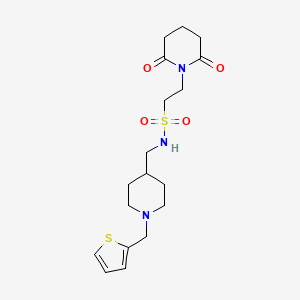![molecular formula C19H21F3N4O B2454949 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097890-57-6](/img/structure/B2454949.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process. Typically, it begins with the formation of the quinazoline ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl acetamide moiety. Precise temperature control and use of specific catalysts are crucial for these steps to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis might leverage advanced techniques such as continuous flow reactors to enhance efficiency and scalability. These methods aim to optimize reaction conditions, reduce waste, and improve safety standards. Purification steps such as recrystallization and chromatography are often employed to attain the desired compound's quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : Introducing oxidizing agents can lead to modifications in the quinazoline ring.
Reduction: : Reducing agents might target the acetamide or quinazoline functionalities.
Substitution: : The aromatic ring could undergo electrophilic substitution, particularly on the trifluoromethyl group.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution are common. Reaction conditions typically require specific solvents, temperatures, and catalysts to drive these reactions efficiently.
Major Products Formed from These Reactions
Oxidation can yield quinazoline derivatives with altered functional groups.
Reduction can lead to fully or partially reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide serves as a versatile precursor in organic synthesis, enabling the exploration of novel reactions and compounds.
Biology: In biological research, it can be used to study enzyme interactions and receptor binding due to its unique structure and functional groups.
Medicine: Potential medicinal applications include drug discovery and development, particularly in designing molecules that interact with specific targets such as neurotransmitter receptors.
Industry: In industry, it might find applications in the development of new materials, catalysts, and chemical intermediates.
5. Mechanism of Action: The exact mechanism of action depends on the specific context of its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. Its action mechanism could involve binding to active sites, altering enzymatic activity, or modulating receptor responses, leading to downstream effects on cellular pathways.
Similar Compounds
2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline: : Shares the quinazoline core but lacks the trifluoromethylphenyl acetamide group.
3-(trifluoromethyl)phenyl]acetamide: : Possesses the trifluoromethylphenyl acetamide moiety without the quinazoline ring.
Highlighting Its Uniqueness: this compound uniquely combines these functionalities, potentially offering distinct biochemical and pharmacological properties.
This combination of features positions this compound as a compound of interest for ongoing research and development across multiple fields. Happy exploring!
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-26(2)18-23-11-13-10-15(6-7-16(13)25-18)24-17(27)9-12-4-3-5-14(8-12)19(20,21)22/h3-5,8,11,15H,6-7,9-10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMGGHGVAFHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2454868.png)


![5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2454873.png)
![3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2454874.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2454877.png)
![N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2454878.png)

![6-(4-Fluorophenyl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454881.png)


![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
